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Compound of Interest

Compound Name: 2-Amino-8-bromopurineriboside

CAS No.: 3001-47-6

Cat. No.: B1382075

Get Quote

CAS No: 3001-47-6 Formula: C₁₀H₁₂BrN₅O₄ MW: 346.14 g/mol IUPAC: (2R,3R,4S,5R)-2-(2-

amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1][2]

Core Applications & Mechanism of Action
A. Conformational Locking (The Syn Effect)
Unlike natural purines which predominantly adopt an anti conformation about the glycosidic

bond, 8-substituted purines are sterically forced into the syn conformation. The bulky bromine

atom at C8 clashes with the ribose O4’ (and 5’-substituents) in the anti state.

Application: Researchers use 8-Br-2AP to stabilize Z-DNA/Z-RNA structures or to probe

enzyme active sites that require a syn-nucleoside for recognition.

B. Fluorescence Quenching (The Heavy Atom Effect)
The parent compound, 2-Aminopurine (2AP), is a widely used fluorescent probe (

).
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Mechanism: The addition of Bromine (a heavy atom) increases spin-orbit coupling,

facilitating intersystem crossing from the singlet (

) to the triplet (

) state.

Application: 8-Br-2AP serves as a non-fluorescent isosteric control in fluorescence

resonance energy transfer (FRET) studies or as a scaffold for phosphorescence studies.

C. Medicinal Chemistry Scaffold (S_NAr Reactivity)
The C8-Br bond is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Application: It serves as a "linchpin" intermediate. The bromine can be displaced by amines,

thiols, or carbon nucleophiles to generate libraries of 8-functionalized 2-aminopurine

derivatives (e.g., 8-amino-2AP, 8-thio-2AP).

Preparation & Handling Protocols
Solubility & Stability Data

Solvent Solubility (max) Stability Notes

DMSO ~50 mM
High (Months at

-20°C)

Preferred stock

solvent.[1]

Water < 1 mM Low (Hydrolysis risk)
Poor solubility;

heating required.

Ethanol ~5 mM Moderate
Suitable for

intermediate dilution.

PBS (pH 7.4) ~2 mM Moderate
Prepare fresh; avoid

acidic pH.

Critical Handling Note: Halogenated nucleosides are light-sensitive. Prolonged exposure to UV

or bright ambient light can cause debromination or radical formation.

Storage: Lyophilized powder at -20°C (desiccated).
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Stock Solution: Dissolve in anhydrous DMSO. Aliquot into amber tubes and store at -20°C.

Avoid repeated freeze-thaw cycles.

Experimental Protocols
Protocol A: Synthetic Functionalization (S_NAr
Displacement)
Objective: To synthesize 8-alkylamino-2-aminopurine derivatives using 8-Br-2AP as the

electrophile.

Reagents:

Substrate: 2-Amino-8-bromopurineriboside (1 equiv)[1][2]

Nucleophile: Primary amine (e.g., Methylamine, 5 equiv)

Solvent: Ethanol or DMF

Base: Triethylamine (TEA) (2 equiv)

Step-by-Step Procedure:

Dissolution: Dissolve 100 mg of 8-Br-2AP in 2 mL of anhydrous ethanol (or DMF for higher

boiling amines).

Addition: Add TEA followed by the amine nucleophile.

Reflux: Heat the reaction mixture to 70–80°C in a sealed pressure vial (if using volatile

amines) or round-bottom flask.

Reaction Time: 4–12 hours. Monitor by TLC (10% MeOH in DCM).

Workup: Evaporate solvent under reduced pressure.

Purification: The product is often more polar. Purify via silica gel flash chromatography or

preparative HPLC (C18 column, Water/Acetonitrile gradient).
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Validation: Confirm loss of Br isotope pattern in Mass Spec and appearance of alkyl signals

in NMR.

Protocol B: Biological Control in TLR7 Assays
Objective: To use 8-Br-2AP as a negative control or partial agonist to validate TLR7 specificity

against 8-Bromoguanosine (8-Br-Guo).

Rationale: TLR7 recognition strongly depends on the C6-carbonyl (oxo) group of guanosine.

8-Br-2AP lacks this group (C6-H), allowing researchers to prove that an observed immune

response is specific to the guanosine scaffold and not just the 8-bromo modification.

Workflow:

Cell System: HEK-Blue™ hTLR7 cells (InvivoGen) or human PBMCs.

Preparation:

Positive Control: 8-Bromoguanosine (100 µM).

Test Compound: 8-Br-2AP (Titration: 10 µM – 200 µM).

Vehicle Control: DMSO (0.1%).

Incubation: Treat cells for 16–24 hours at 37°C.

Readout: Measure SEAP activity (HEK-Blue) or cytokine ELISA (TNF-α, IFN-α).

Analysis: Expect <10% activity for 8-Br-2AP compared to 8-Br-Guo. If activity is observed, it

suggests off-target sensing or metabolism to guanosine analogs.

Mechanistic Visualization
Figure 1: Conformational Switching & Reactivity Logic
The following diagram illustrates the steric driver for the syn conformation and the chemical

divergence pathways.
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Caption: The C8-Bromine atom sterically prohibits the anti-conformation, locking the nucleoside

in syn. Chemically, it acts as a leaving group for functionalization.

Troubleshooting & Optimization
Issue Probable Cause Solution

Precipitation in Media

Stock concentration too high

(>50mM) or rapid addition to

cold media.

Dilute stock to 10mM in

DMSO. Pre-warm media to

37°C before adding. Vortex

immediately.

Unexpected Fluorescence
Debromination (photolysis)

yielding parent 2-aminopurine.

Protect all solutions from light.

Check purity by HPLC (2-AP is

highly fluorescent).

Low Yield in Synthesis
Incomplete displacement

(steric hindrance).

Use a polar aprotic solvent

(DMF/DMSO) and higher

temperature (90°C). Ensure

amine is in excess.

No Biological Activity
Compound is likely inactive at

TLR7 (expected).

Use as a negative control. If

activity is required, switch to 8-

Bromoguanosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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